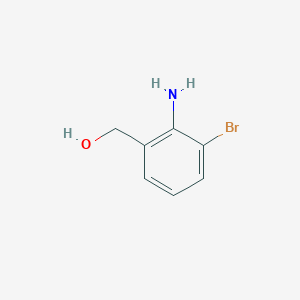

(2-Amino-3-bromophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-3-bromophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCQHOKATFHJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-3-bromophenyl)methanol (CAS 397323-70-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2-Amino-3-bromophenyl)methanol, bearing the CAS number 397323-70-5, is a strategically important bifunctional building block in modern synthetic organic and medicinal chemistry.[1][2][3][4][5][6][7][8] Its unique substitution pattern, featuring an ortho-amino group and a bromine atom on a benzyl alcohol scaffold, offers a versatile platform for the construction of complex heterocyclic systems and novel molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key reactivity, and applications, with a particular focus on its utility in the synthesis of quinazoline derivatives—a core scaffold in numerous pharmacologically active compounds. Detailed, field-tested protocols for its synthesis and purification are presented, alongside a critical discussion of safety and handling considerations. This document is intended to serve as a valuable resource for researchers leveraging this compound in drug discovery and development programs.

Physicochemical and Spectroscopic Characterization

This compound is a solid at room temperature, possessing a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1][4] The presence of both an amino and a hydroxyl group imparts polarity to the molecule, influencing its solubility and chromatographic behavior.

Structural and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 397323-70-5 | [1][4][5] |

| Molecular Formula | C₇H₈BrNO | [1][4][5] |

| Molecular Weight | 202.05 g/mol | [1][4] |

| IUPAC Name | This compound | [3][7] |

| Synonyms | 2-Amino-3-bromobenzyl alcohol | [1] |

| Appearance | Solid (predicted) | General Knowledge |

| Boiling Point | 330.7±27.0 °C (Predicted) | [5] |

| Storage | 2-8 °C, under inert atmosphere | [8][9] |

Spectroscopic Profile

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the amine protons (NH₂). The aromatic protons would likely appear as a multiplet in the range of δ 6.5-7.5 ppm. The benzylic methylene protons would be a singlet around δ 4.5 ppm, and the hydroxyl and amine protons would appear as broad singlets that are D₂O exchangeable.

-

¹³C NMR (Predicted): The carbon NMR would display seven distinct signals. The carbon bearing the methanol group would be in the range of δ 60-65 ppm. The aromatic carbons would appear between δ 110-150 ppm, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

-

Infrared (IR) Spectroscopy (Predicted): Key vibrational bands would include O-H stretching from the alcohol (broad, ~3300-3400 cm⁻¹), N-H stretching from the primary amine (two sharp peaks, ~3350-3450 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2950 cm⁻¹), and C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS) (Predicted): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 201 and 203 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-amino-3-bromobenzoic acid. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a verified procedure for the synthesis of the isomeric (2-Amino-5-bromophenyl)methanol and is expected to yield the desired product with high fidelity.

Materials:

-

2-Amino-3-bromobenzoic acid (1.0 equiv)

-

Lithium aluminum hydride (LAH) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-3-bromobenzoic acid.

-

Dissolution: Add anhydrous THF to the flask to dissolve the starting material.

-

Cooling: Cool the flask to 0 °C using an ice bath under a nitrogen atmosphere.

-

LAH Addition: Carefully and portion-wise, add lithium aluminum hydride to the cooled solution over a period of 30-60 minutes. Causality: This slow, portion-wise addition is crucial to control the exothermic reaction between LAH and the carboxylic acid, preventing a dangerous temperature increase and potential side reactions. The acidic proton of the carboxylic acid and the amine will react first with LAH, generating hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add ethyl acetate to quench the excess LAH, followed by the dropwise addition of water. Causality: This quenching procedure must be performed with extreme caution as the reaction of LAH with water is highly exothermic and liberates flammable hydrogen gas. Ethyl acetate is added first to react with the bulk of the unreacted LAH in a more controlled manner than direct water addition.

-

Work-up: Add more water and stir until two distinct layers form. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude this compound can be purified by either column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[10] The addition of a small amount of triethylamine (0.5%) to the eluent can help to prevent tailing of the amine on the silica gel.[10]

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto a packed silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Recrystallization:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol, methanol, or a mixture of ethyl acetate and hexanes are suitable candidates.[11][12]

-

Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[11]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its three reactive sites: the amino group, the hydroxyl group, and the bromine atom. This trifecta of functionality makes it a valuable precursor for a variety of complex molecules, most notably quinazolines.

Synthesis of Quinazolines

Quinazolines are a class of heterocyclic compounds that form the core structure of many approved drugs, including gefitinib (an EGFR inhibitor) and prazosin (an alpha-blocker). This compound is an excellent starting material for quinazoline synthesis via acceptorless dehydrogenative coupling (ADC) reactions.

Reaction Mechanism: The general mechanism involves the in-situ oxidation of the benzyl alcohol to the corresponding aldehyde, followed by condensation with a nitrogen source (like an amide or nitrile) and subsequent cyclization.

Caption: Generalized mechanism for quinazoline synthesis from 2-aminobenzyl alcohols.

This transformation is typically catalyzed by transition metals such as ruthenium, manganese, or copper.[13] The process is highly atom-economical, with water and hydrogen gas being the only byproducts.[10]

Example Protocol Outline (Copper-Catalyzed):

-

To a reaction vessel, add this compound, an aldehyde, a copper catalyst (e.g., CuCl), a ligand (e.g., 2,2'-bipyridine), a base, and a suitable solvent.

-

Heat the reaction mixture under an oxygen or air atmosphere.

-

The reaction proceeds through the oxidation of the alcohol to an aldehyde, followed by condensation with the added aldehyde and an in-situ generated ammonia equivalent, leading to the quinazoline product.

Other Potential Reactions

-

N-Alkylation/Arylation: The primary amino group can be functionalized through various C-N bond-forming reactions.

-

O-Alkylation/Acylation: The hydroxyl group can be converted into ethers or esters.

-

Cross-Coupling Reactions: The bromine atom is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl, alkyl, or heteroaryl substituents. This is a powerful strategy for library synthesis in drug discovery.[13]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care, following standard laboratory safety procedures.

Hazard Identification

While specific toxicity data for this compound is not thoroughly investigated, it should be handled as a potentially hazardous substance based on its structural components: aromatic amines and bromoarenes.[14]

-

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.[15]

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15][16][17][18]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[15] Storage at 2-8 °C under an inert atmosphere is recommended for long-term stability.[8][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.[15]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[15][16]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery and development. Its utility as a precursor to the medicinally important quinazoline scaffold is well-established. This guide has provided a comprehensive overview of its synthesis, purification, characterization, reactivity, and safe handling. By understanding these key technical aspects, researchers can effectively and safely incorporate this versatile building block into their synthetic strategies to accelerate the development of new therapeutic agents.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. americanelements.com [americanelements.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 397323-70-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. CAS 397323-70-5 | this compound - Synblock [synblock.com]

- 6. This compound | 397323-70-5 | XQA32370 [biosynth.com]

- 7. This compound 97% | CAS: 397323-70-5 | AChemBlock [achemblock.com]

- 8. Cas 397323-70-5,this compound | lookchem [lookchem.com]

- 9. 397323-70-5|this compound|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. capotchem.cn [capotchem.cn]

- 15. aksci.com [aksci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. proman.org [proman.org]

- 18. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to (2-Amino-3-bromophenyl)methanol: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-3-bromophenyl)methanol, a substituted benzyl alcohol derivative, represents a versatile building block in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its unique trifunctional substitution pattern—comprising an activating amino group, a directing bromo substituent, and a reactive hydroxymethyl group on a benzene ring—renders it a valuable precursor for the construction of a diverse array of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its contemporary applications as a key intermediate in the synthesis of quinolines and other nitrogen-containing heterocycles, which are prevalent motifs in numerous biologically active compounds. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-amino-3-bromobenzyl alcohol, possesses the chemical formula C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1][2] The molecule features a benzene ring substituted with an amino (-NH₂) group at position 2, a bromine (-Br) atom at position 3, and a hydroxymethyl (-CH₂OH) group at position 1.

The spatial arrangement and electronic effects of these functional groups dictate the molecule's reactivity and physical properties. The amino group is a strong activating group, increasing the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. The bromine atom, while deactivating due to its inductive effect, is an ortho, para-director in electrophilic aromatic substitution reactions. The hydroxymethyl group provides a primary alcohol functionality, which is amenable to a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 397323-70-5 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |

A three-dimensional representation of the molecular structure is crucial for understanding its steric and electronic properties.

Caption: 2D structure of this compound.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amino protons. The aromatic region will display a complex splitting pattern due to the ortho, meta, and para couplings between the protons on the substituted benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents.

The ¹³C NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the amino, bromo, and hydroxymethyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-N stretch, and the C-Br stretch, as well as absorptions characteristic of the substituted benzene ring. The O-H stretching band is typically broad due to hydrogen bonding[4].

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 202 and a characteristic isotopic pattern for the presence of one bromine atom (M+2 peak with approximately the same intensity as the M⁺ peak). Fragmentation patterns can provide further structural information.

Synthesis of this compound

The likely precursor, 2-amino-3-bromobenzaldehyde, can be synthesized from o-nitrobenzaldehyde through a two-step process involving reduction of the nitro group followed by bromination[6][7].

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis)

Caution: This is an adapted protocol and should be performed with appropriate safety precautions by trained personnel.

Reaction: Reduction of 2-amino-3-bromobenzaldehyde to this compound.

Materials:

-

2-amino-3-bromobenzaldehyde

-

Methanol (or another suitable solvent like ethanol or tetrahydrofuran)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromobenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Reactivity Profile and Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly versatile intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Reactivity of the Functional Groups

-

Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde, 2-amino-3-bromobenzaldehyde, using a variety of mild oxidizing agents[8][9]. This aldehyde is a key intermediate for the synthesis of various heterocyclic systems. The hydroxyl group can also be converted into a leaving group for nucleophilic substitution reactions or participate in ether and ester formation.

-

Amino Group: The primary amine is nucleophilic and can undergo a range of reactions, including acylation, alkylation, and diazotization. It is a key participant in condensation reactions that lead to the formation of heterocyclic rings.

-

Aromatic Ring: The electron-rich aromatic ring is susceptible to further electrophilic aromatic substitution, although the position of substitution will be directed by the existing groups. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of further molecular complexity.

Key Synthetic Transformations and Applications

A significant application of 2-aminobenzyl alcohols, including this compound, is in the synthesis of quinolines and quinazolines. These heterocycles are core structures in a vast number of pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Dehydrogenative Cyclization to Quinolines:

This compound can undergo a dehydrogenative cyclization with ketones or secondary alcohols to afford substituted quinolines[1][10]. This transformation often proceeds via an initial oxidation of the benzyl alcohol to the corresponding aldehyde, followed by a condensation with the ketone and subsequent cyclization.

Caption: General scheme for quinoline synthesis.

This methodology offers an atom-economical and environmentally friendly route to highly functionalized quinolines, which are valuable targets in drug discovery. The bromine substituent on the resulting quinoline can be further functionalized using cross-coupling reactions to generate libraries of potential drug candidates.

Synthesis of Other N-Heterocycles:

Beyond quinolines, 2-aminobenzyl alcohols are precursors to a variety of other N-heterocycles, such as quinazolines, oxazines, and diazepines[11]. The combination of the amino and hydroxymethyl groups in a 1,2-relationship on the aromatic ring allows for a range of annulation strategies with different reaction partners.

The utility of this compound as a building block is underscored by its potential to introduce a specific substitution pattern that can be critical for biological activity. The bromine atom can act as a handle for further diversification or can itself contribute to the pharmacological profile of the final molecule through halogen bonding or by influencing its metabolic stability.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. The ability to readily access highly substituted quinolines and other N-heterocycles from this precursor highlights its importance for the generation of novel chemical entities for pharmaceutical research. This guide has provided a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, offering a solid foundation for its effective utilization in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Protheragen [protheragen.ai]

- 3. 397323-70-5|this compound|BLD Pharm [bldpharm.com]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 8. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2-Amino-3-bromophenyl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-3-bromophenyl)methanol, a substituted benzyl alcohol derivative, is a valuable molecular building block in modern organic and medicinal chemistry. Its unique substitution pattern—featuring nucleophilic amino (-NH₂) and hydroxyl (-OH) groups, along with a strategically placed bromine (-Br) atom—offers a versatile platform for the construction of complex molecular architectures. The ortho-relationship of the amino and hydroxymethyl groups facilitates intramolecular cyclization reactions, making it a key precursor for various heterocyclic scaffolds. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthetic protocol, key reactivity patterns, and applications in the synthesis of medicinally relevant compounds.

Core Compound Identification

The fundamental identity of this compound is established by its IUPAC name and universally recognized chemical identifiers.

Physicochemical and Safety Data

A summary of the known physicochemical properties and safety information is presented below. It is important to note that while key identifiers are well-documented, experimental data such as melting and boiling points are not consistently reported in peer-reviewed literature and should be determined empirically for rigorous applications.

| Property | Value / Information | Source(s) |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [3] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, THF, and DMSO. Solubility in water is likely low but may be enhanced under acidic conditions due to protonation of the amino group. | [4] |

| Storage | Store at room temperature in a well-sealed container, protected from light and moisture. | [3] |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [3] |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Synthesis and Mechanistic Insight

The most direct and reliable method for the synthesis of 2-aminobenzyl alcohols is the reduction of the corresponding 2-aminobenzoic acids. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids to primary alcohols.[5][6]

Causality in Reagent Selection: Why Lithium Aluminum Hydride?

-

Potent Hydride Source: Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids, LiAlH₄ is a powerful hydride (H⁻) donor capable of reducing the highly stabilized carboxyl group.[6]

-

Mechanism of Action: The reduction proceeds through a well-defined mechanism. The first step is a rapid acid-base reaction where the acidic proton of the carboxylic acid reacts with the basic hydride to form a lithium carboxylate salt and hydrogen gas.[7] Subsequently, the AlH₃ generated in situ (or the remaining LiAlH₄) coordinates to the carboxylate, activating it for nucleophilic attack by a hydride ion. This forms a tetrahedral intermediate which, after a series of steps involving the elimination of an O-Al species, ultimately yields the primary alcohol upon aqueous workup.[7]

-

Chemoselectivity: LiAlH₄ will reduce both the carboxylic acid and any other susceptible functional groups. However, in the context of 2-amino-3-bromobenzoic acid, the primary functional group for reduction is the carboxylic acid. The aromatic ring and the bromo-substituent are inert to LAH, ensuring the integrity of the core structure.[5]

Workflow for the Synthesis of 2-Aminobenzyl Alcohols

The following diagram illustrates the general workflow for the reduction of a 2-aminobenzoic acid derivative to the corresponding benzyl alcohol.

Caption: General workflow for LiAlH₄ reduction.

Field-Proven Experimental Protocol

Reaction: Reduction of 2-Amino-5-bromobenzoic Acid to 2-Amino-5-bromobenzyl Alcohol

-

Setup: To a 1-L single-necked, round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and dry tetrahydrofuran (THF, 400 mL). Fit the flask with a septum and an inlet needle for inert gas (Nitrogen or Argon).

-

Cooling: Cool the resulting solution in an ice bath under a positive pressure of nitrogen.

-

Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄, 5.00 g, 132 mmol, 2.9 equiv) in small portions (approx. 0.5 g each) over a period of 1 hour. Causality Note: Portion-wise addition is critical to control the initial exothermic acid-base reaction and subsequent reduction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature while stirring. Continue stirring overnight (approx. 20 hours) to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a 2 L Erlenmeyer flask containing ethyl acetate (400 mL) cooled in an ice bath. Safety Note: This step quenches the excess, highly reactive LiAlH₄ and must be done slowly and behind a blast shield.

-

Workup: With vigorous stirring, slowly add water (50 mL) dropwise over 30 minutes to the quenched mixture. Add an additional 450 mL of water and stir until two distinct layers form (approx. 30 minutes).

-

Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 500 mL).

-

Washing and Drying: Combine all organic layers, wash with brine (600 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product as a light yellow solid.

-

Purification: Analytically pure material can be obtained by recrystallization from a minimal amount of hot ethyl acetate, followed by precipitation with hexanes. This procedure typically yields the product in 80-88% yield.[8]

Reactivity and Applications in Heterocyclic Synthesis

The true value of this compound lies in its utility as a versatile synthon. The ortho-amino benzyl alcohol moiety is a classic precursor for building fused N-heterocyclic systems, which are privileged structures in medicinal chemistry.

Application Example: Regioselective Synthesis of Quinolines

A recent study by Guo and coworkers highlights an innovative application of 2-aminobenzyl alcohols in the synthesis of substituted quinolines.[9] Quinolines are a cornerstone of pharmaceutical chemistry, found in drugs such as chloroquine (antimalarial) and various kinase inhibitors.

Traditionally, the reaction of a 2-aminobenzyl alcohol with a benzaldehyde in a non-polar solvent like toluene yields a benzoxazine. However, the researchers discovered that by simply changing the solvent to dimethyl sulfoxide (DMSO), the reaction pathway is completely altered, leading to the formation of a quinoline ring system.[9]

The Reaction:

Mechanistic Rationale and Causality:

-

Solvent as a Reactant: Deuterium-labeling studies confirmed that DMSO is not merely a solvent but also a reactant. The C2 carbon of the resulting quinoline ring originates from the methyl group of DMSO.[9]

-

Oxidative Annulation: The reaction proceeds via an oxidative annulation pathway. The 2-aminobenzyl alcohol is first oxidized in situ to the corresponding 2-aminobenzaldehyde intermediate. This is followed by a series of condensation and cyclization steps involving the benzaldehyde and DMSO to construct the final quinoline framework.

-

Regioselectivity: This method provides excellent control over the substitution pattern of the final product. The substituents from the 2-aminobenzyl alcohol (e.g., the bromine atom at C3) end up on the benzo-fused portion of the quinoline, while the substituent from the benzaldehyde partner is installed at the C3 position of the quinoline ring.[9]

This solvent-controlled regioselective strategy represents a significant advancement, providing a practical and efficient route to structurally diverse quinolines that would be more challenging to access through traditional methods. The ability to use substituted 2-aminobenzyl alcohols like the title compound allows for the direct installation of functionalities like bromine, which can be further elaborated using palladium-catalyzed cross-coupling reactions to build molecular complexity.

Analytical Characterization

Full characterization of this compound would be achieved using a combination of standard spectroscopic and analytical techniques. While a peer-reviewed, published spectrum for this specific compound is not available, the expected features are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet or broad singlet for the amino (-NH₂) protons, a singlet for the benzylic methylene (-CH₂OH) protons, and a triplet or broad singlet for the hydroxyl (-OH) proton. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the hydroxymethyl group (C-COH) would appear around 60-65 ppm, while the aromatic carbons would resonate in the δ 110-150 ppm region. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronic effect.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is the isotopic signature of a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretches of the primary amine (two sharp peaks, ~3350-3450 cm⁻¹), and C-O stretch (~1050-1150 cm⁻¹).

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for applications in pharmaceutical and materials science research. Its synthesis is readily achievable through the robust reduction of its corresponding carboxylic acid precursor. The compound's true utility is realized in its role as a versatile building block for complex heterocyclic systems, as exemplified by its innovative use in the regioselective synthesis of quinolines. The presence of the bromine atom provides a crucial vector for diversification, allowing researchers to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. This guide provides the foundational knowledge required for scientists to effectively utilize this valuable compound in their research and development endeavors.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | 397323-70-5 | XQA32370 [biosynth.com]

- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. 2-Amino-3-bromobenzoic acid 97 20776-51-6 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of (2-Amino-3-bromophenyl)methanol

This guide provides a comprehensive overview of the essential safety protocols, storage requirements, and handling procedures for (2-Amino-3-bromophenyl)methanol (CAS No. 397323-70-5). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data to ensure minimal risk and maintain laboratory integrity. While comprehensive toxicological data for this specific compound is not fully available, the recommendations herein are grounded in data from structurally similar compounds and established principles of chemical safety.

Compound Identification and Physicochemical Properties

This compound, also known as 2-Amino-3-bromobenzyl alcohol, is a substituted aromatic compound.[1] Its structure, containing an amino group, a bromine atom, and a hydroxymethyl group on a benzene ring, dictates its reactivity and potential hazards. Understanding these properties is foundational to its safe manipulation.

| Property | Value | Source |

| CAS Number | 397323-70-5 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Solid (Typical for related compounds) | [2] |

| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis | [3][4] |

Hazard Identification and GHS Classification

Based on data from analogous chemical structures, this compound is classified as hazardous.[5][6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[7] The Globally Harmonized System (GHS) provides a framework for communicating these hazards.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

This classification is based on data for structurally related compounds and should be treated as a minimum precaution.[5][6]

Caption: GHS Hazard Communication Workflow for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is paramount and is achieved through a combination of engineering controls, administrative procedures, and appropriate PPE.[8]

Engineering Controls

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[3][9] This is critical to mitigate the risk of inhaling dust or vapors, which may cause respiratory irritation (H335).[5]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne contaminants.[10]

-

Safety Stations: Accessible and routinely tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. The causality is clear: because the compound is a skin and eye irritant, protective barriers are non-negotiable.

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact (H319).[5]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile gloves).[9] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5] Contaminated gloves should be disposed of as chemical waste.

-

Skin and Body Protection: A laboratory coat must be worn, fully buttoned, with sleeves of sufficient length to protect the arms.[9] Full-length pants and closed-toe shoes are also required.[9]

-

Respiratory Protection: If working outside of a fume hood (a practice that is strongly discouraged) or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 particle respirator for dust or OV/AG/P99 for higher-level protection) is necessary.[11] Respirator use requires prior training and fit-testing.[9]

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL | 50739-76-9 [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. aablocks.com [aablocks.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. aksci.com [aksci.com]

- 11. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Commercial Availability and Supply of (2-Amino-3-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: (2-Amino-3-bromophenyl)methanol, with CAS Number 397323-70-5, is a key building block in synthetic organic chemistry.[1][2][3][4] Its utility in the synthesis of various heterocyclic compounds and as an intermediate in the development of pharmaceutically active molecules makes a clear understanding of its commercial availability, purity, and supplier reliability paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the global supply landscape for this compound, offering insights into supplier evaluation, quality considerations, and procurement strategies.

Chemical Identity and Properties

-

Synonyms: 2-Amino-3-bromobenzyl alcohol[5]

Commercial Suppliers and Availability

This compound is available from a range of chemical suppliers, catering to different scales of research and development needs. These suppliers can be broadly categorized into large, multinational distributors and smaller, specialized chemical synthesis companies.

Major Global Suppliers:

-

Sigma-Aldrich (Merck): A well-established supplier with a global distribution network, offering this compound, often in research quantities.

-

Apollo Scientific: A UK-based supplier with US stock, providing this compound with a typical purity of 95%.[3]

-

Biosynth: Offers this compound as a reference standard for pharmaceutical testing.[1]

Other Notable Suppliers:

-

Protheragen: Lists the compound for research use.[5]

-

Sunway Pharm Ltd: Provides various quantities with a stated purity of 97%.[2]

-

ChemicalBook: Acts as a directory, listing multiple suppliers, primarily based in Asia.[4]

-

BLD Pharm: Offers the product and notes the need for cold-chain transportation.[6]

Table 1: Comparison of Select Suppliers for this compound

| Supplier | Purity | Available Quantities | Notes |

| Apollo Scientific | 95% | Gram scale | UK and US stock available[3] |

| Sunway Pharm Ltd | 97% | 100mg, 250mg, 1g, 5g | Pricing visible on their website[2] |

| Biosynth | High-quality reference standard | Inquire for details | Focus on pharmaceutical testing[1] |

| Protheragen | Research Grade | Inquire for details | For research use only[5] |

Quality and Purity Considerations

For researchers and drug development professionals, the purity and consistency of starting materials are critical. When sourcing this compound, it is essential to consider the following:

-

Purity: Suppliers typically offer this compound with purities ranging from 95% to over 99%.[3][7][8] The required purity will depend on the sensitivity of the subsequent synthetic steps. For early-stage research, a lower purity might be acceptable, while for later-stage development and GMP (Good Manufacturing Practice) processes, higher purity is necessary.

-

Certificate of Analysis (CoA): Always request a batch-specific CoA from the supplier. This document provides crucial information on the purity (often determined by HPLC or NMR), appearance, and other quality control parameters.[7][8] For example, some CoAs for a related compound, (2-Amino-5-bromophenyl)methanol, show purity determined by HPLC to be over 99%.[7][8]

-

Analytical Data: Reputable suppliers should be able to provide analytical data such as ¹H NMR and HPLC spectra to confirm the structure and purity of the compound.[2]

Workflow for Supplier Qualification

Selecting the right supplier is a critical step in ensuring the success and reproducibility of your research and development efforts. The following workflow can be used to qualify a potential supplier:

Caption: A streamlined workflow for qualifying suppliers of critical chemical reagents.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring laboratory safety.

-

Safety Data Sheet (SDS): Always consult the SDS before handling the compound. The SDS for a related compound, (2-Amino-3,5-dibromophenyl)methanol, indicates that it may cause respiratory irritation.[9] General advice includes consulting a physician if inhaled, or in case of skin or eye contact.[9]

-

Handling: Use personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Ensure adequate ventilation to avoid inhalation of dust or vapors.[10][11]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][10] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C) and protection from light.[2][7][8] It is often stored under an inert atmosphere.[10]

Applications in Research and Development

This compound is a versatile intermediate. While specific synthetic applications for this exact isomer are not extensively detailed in the provided search results, its structure is analogous to other 2-aminobenzyl alcohol derivatives that are precursors for a variety of heterocyclic systems. For instance, related compounds like 2-aminothiophenol are used in the synthesis of 2-substituted benzothiazoles, which have diverse biological activities.[12] Similarly, 2-amino-3,5-dibromobenzylamines are precursors to important pharmaceutical compounds like Ambroxol and Bromhexine.[13] Researchers can anticipate using this compound in similar multi-step syntheses where the amino and alcohol functionalities can be selectively manipulated to build more complex molecular architectures.

Conclusion

The commercial availability of this compound is robust, with a variety of suppliers catering to the needs of the research and drug development community. By carefully considering the purity requirements, thoroughly vetting potential suppliers, and adhering to proper safety and handling protocols, scientists can confidently procure this important building block for their synthetic endeavors.

References

- 1. This compound | 397323-70-5 | XQA32370 [biosynth.com]

- 2. This compound - CAS:397323-70-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. 397323-70-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 397323-70-5 [chemicalbook.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. 397323-70-5|this compound|BLD Pharm [bldpharm.com]

- 7. file.leyan.com [file.leyan.com]

- 8. file.leyan.com [file.leyan.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines - Google Patents [patents.google.com]

Unlocking New Chemical Frontiers: A Technical Guide to the Research Potential of (2-Amino-3-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

(2-Amino-3-bromophenyl)methanol, a seemingly unassuming aromatic scaffold, holds significant untapped potential for innovation across medicinal chemistry, materials science, and catalysis. This guide moves beyond the compound's current limited profile as a synthetic intermediate to provide a forward-looking exploration of novel research avenues. By dissecting the molecule's inherent reactivity—a strategic interplay of its vicinal amino, bromo, and benzylic alcohol functionalities—we present a roadmap for its application in the synthesis of novel heterocyclic systems, the development of advanced polymeric materials, and the design of bespoke catalytic ligands. This document is intended to serve as a practical and inspirational resource, empowering researchers to pioneer new discoveries grounded in the unique chemical architecture of this compound.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound, with the CAS number 397323-70-5, is a trifunctional aromatic compound.[1] Its structure is characterized by a benzene ring substituted with an amino group, a bromine atom, and a hydroxymethyl group. The spatial arrangement of these functional groups—particularly the ortho-positioning of the amine and the bromine—offers a rich playground for synthetic chemists. While its primary current use is in specialized organic synthesis, its true value lies in its potential as a precursor to more complex and functional molecules. This guide will illuminate these prospective applications, providing both the conceptual framework and practical methodologies to explore them.

Foundational Synthesis and Characterization

While not widely documented, a plausible and efficient synthesis of this compound can be extrapolated from standard organic chemistry transformations. A common route would involve the reduction of the corresponding carboxylic acid or ester.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 397323-70-5 | [1] |

| Molecular Formula | C7H8BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

Experimental Protocol: Synthesis via Reduction of 2-Amino-3-bromobenzoic acid

-

Dissolution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-bromobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reducing Agent Addition: Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4) (1.1-1.5 equivalents), to the stirred solution. Causality: The choice of a powerful reducing agent like LiAlH4 or BH3·THF is crucial for the efficient reduction of the carboxylic acid to the primary alcohol without affecting the aromatic bromine or the amino group.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution and then more water, while maintaining cooling in an ice bath.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Area 1: Synthesis of Novel Nitrogen-Containing Heterocycles

The juxtaposition of the amino and bromo groups on the aromatic ring makes this compound an ideal precursor for the synthesis of a variety of fused nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Proposed Pathway: Palladium-Catalyzed Intramolecular C-N Coupling

A promising avenue of research is the intramolecular Buchwald-Hartwig amination of this compound derivatives. This would lead to the formation of novel dihydro-1,3-benzoxazine ring systems.

Caption: Proposed synthetic route to dihydro-1,3-benzoxazines.

Experimental Workflow: Synthesis of a Dihydro-1,3-benzoxazine Derivative

-

N-Protection: Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride for a tert-butoxycarbonyl group). Causality: Protection of the amine is necessary to prevent intermolecular side reactions and to allow for controlled intramolecular cyclization.

-

Cyclization Setup: In a Schlenk tube, combine the N-protected this compound (1 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.2 equivalents) in an anhydrous, deoxygenated solvent like toluene.

-

Reaction: Heat the mixture at 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

-

Purification and Characterization: Concentrate the filtrate and purify the resulting dihydro-1,3-benzoxazine derivative by column chromatography. Characterize the product using standard spectroscopic methods.

-

Deprotection (Optional): Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the core heterocyclic scaffold.

Potential Research Area 2: Development of Functional Polymers and Materials

The presence of both an amino and a hydroxyl group in this compound makes it a valuable monomer for the synthesis of novel functional polymers.[2] The bromine atom can be further functionalized post-polymerization to introduce additional properties.

Proposed Application: Synthesis of Polybenzoxazines with Tunable Properties

Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and high mechanical strength. This compound can serve as a precursor to a benzoxazine monomer, with the bromine atom providing a handle for post-polymerization modification.

References

An In-depth Technical Guide to (2-Amino-3-bromophenyl)methanol: Synthesis, Characterization, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of (2-Amino-3-bromophenyl)methanol, a key building block in synthetic organic and medicinal chemistry. While a definitive historical account of its initial discovery is not prominently documented in scientific literature, its emergence and utility are best understood through the lens of its synthesis and its role as a versatile precursor to complex molecular architectures, particularly in the realm of drug development. This document will delve into the logical synthetic pathways, detailed experimental protocols, and the significant potential this compound holds for researchers and scientists.

Introduction and Physicochemical Properties

This compound, also known as 2-amino-3-bromobenzyl alcohol, is an aromatic amino alcohol. The strategic placement of the amino, bromo, and hydroxymethyl groups on the benzene ring makes it a highly valuable intermediate for the construction of a variety of heterocyclic systems and other complex organic molecules. Its structure offers multiple reaction sites for functionalization, rendering it a versatile tool in the synthesis of targeted compounds for pharmaceutical and materials science applications.

| Property | Value | Source |

| CAS Number | 397323-70-5 | [1][2][3] |

| Molecular Formula | C₇H₈BrNO | [3] |

| Molecular Weight | 202.05 g/mol | [3] |

| Appearance | Typically a solid | |

| Synonyms | 2-Amino-3-bromobenzyl alcohol | [3] |

Synthetic Methodologies: A Rational Approach

The synthesis of this compound is not explicitly detailed in a seminal publication. However, its preparation can be logically deduced from established and reliable organic transformations. The most practical and efficient routes involve the reduction of a corresponding carbonyl compound, either a carboxylic acid or an aldehyde. These precursors, 2-amino-3-bromobenzoic acid and 2-amino-3-bromobenzaldehyde, are commercially available, making the synthesis accessible.

Synthetic Route 1: Reduction of 2-Amino-3-bromobenzoic Acid

A robust and widely used method for the conversion of a carboxylic acid to a primary alcohol is reduction with a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). This method is well-documented for analogous compounds.

Caption: Reduction of 2-Amino-3-bromobenzoic acid to this compound.

Experimental Protocol:

-

Materials: 2-Amino-3-bromobenzoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Water, Saturated sodium sulfate solution.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-bromobenzoic acid (1.0 eq).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully and portion-wise, add LiAlH₄ (approx. 2.0-3.0 eq) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C.

-

Quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then a saturated solution of sodium sulfate.

-

Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

-

Synthetic Route 2: Reduction of 2-Amino-3-bromobenzaldehyde

A milder and often more chemoselective approach is the reduction of the corresponding aldehyde, 2-amino-3-bromobenzaldehyde, using a borohydride reagent such as sodium borohydride (NaBH₄). This method avoids the highly reactive nature of LiAlH₄ and is generally tolerant of a wider range of functional groups.

Caption: Reduction of 2-Amino-3-bromobenzaldehyde to this compound.

Experimental Protocol:

-

Materials: 2-Amino-3-bromobenzaldehyde, Sodium borohydride (NaBH₄), Methanol, Water, Ethyl acetate.

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-bromobenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to afford the product, which can be purified as needed.

-

Characterization and Spectroscopic Analysis

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected data is as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the amine protons (NH₂). The aromatic region would display a complex splitting pattern due to the substitution on the ring. The benzylic protons would likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

-

¹³C NMR: The carbon NMR would show the expected number of signals for the seven carbon atoms in the molecule, with the carbon bearing the hydroxyl group appearing in the 60-70 ppm range and the aromatic carbons in the 110-150 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. A C-O stretching band would be expected around 1000-1200 cm⁻¹.[4][5][6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[7][8] Fragmentation would likely involve the loss of a hydroxyl radical or water, as well as cleavage of the benzylic C-C bond.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a versatile starting material for the synthesis of biologically active compounds. The class of 2-aminobenzyl alcohols is particularly important in the construction of quinoline and quinazoline ring systems, which are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.

Synthesis of Substituted Quinolines

The Friedländer annulation and its variations are powerful methods for quinoline synthesis. 2-Aminobenzyl alcohols serve as stable and convenient surrogates for the often less stable 2-aminobenzaldehydes. The in situ oxidation of the alcohol to the aldehyde, followed by condensation with a ketone or other carbonyl compound, leads to the formation of the quinoline core. The bromine atom at the 3-position of the starting material can be retained in the final product or used as a handle for further functionalization via cross-coupling reactions.

Caption: General scheme for the synthesis of substituted quinolines from this compound.

The ability to synthesize polysubstituted quinolines is of paramount importance in drug discovery, as this scaffold is found in antimalarial, antibacterial, and anticancer agents.[9][10][11][12][13]

Conclusion

This compound is a valuable and versatile chemical intermediate. While its specific discovery and historical timeline are not well-documented, its synthetic accessibility from common precursors and its utility in the construction of medicinally relevant heterocyclic systems, such as quinolines, firmly establish its importance in the field of organic synthesis and drug development. The logical synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers and scientists to utilize this compound in their own research endeavors.

References

- 1. americanelements.com [americanelements.com]

- 2. 397323-70-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Strategic Use of (2-Amino-3-bromophenyl)methanol for Quinazoline Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This document provides a detailed guide for the synthesis of functionalized quinazolines utilizing (2-Amino-3-bromophenyl)methanol as a key precursor. This starting material is particularly valuable as it incorporates a bromine atom, a versatile handle for post-synthetic modification via cross-coupling reactions, thereby enabling rapid library generation for structure-activity relationship (SAR) studies. We will explore the mechanistic underpinnings of the key synthetic transformations, present detailed experimental protocols for various catalytic systems, and offer insights into reaction optimization.

Mechanistic Principles: The Power of In Situ Oxidation

The synthetic utility of (2-aminoaryl)methanols, such as this compound, lies in their ability to serve as stable, solid precursors to the more reactive and often less stable 2-aminobenzaldehydes. The core strategy involves an initial, catalyst-mediated oxidation of the benzylic alcohol to the corresponding aldehyde in situ. This transiently formed aldehyde immediately participates in a cascade of reactions with a coupling partner to construct the quinazoline ring.

The general mechanistic pathway proceeds through several key steps:

-

Dehydrogenation/Oxidation: The benzylic alcohol is oxidized to an aldehyde. In transition-metal-catalyzed Acceptorless Dehydrogenative Coupling (ADC) reactions, this step formally releases H₂, making the process highly atom-economical.[1][2] In other systems, an external oxidant (like O₂ from the air or a chemical oxidant) is required.[3][4]

-

Condensation: The newly formed 2-aminobenzaldehyde condenses with a nitrogen-containing nucleophile (e.g., a primary amide, amine, or nitrile) to form an imine or a related intermediate.

-

Intramolecular Cyclization: The amino group of the benzaldehyde moiety attacks the imine carbon, leading to the formation of a dihydroquinazoline intermediate.

-

Aromatization: A final oxidation step converts the dihydroquinazoline to the stable, aromatic quinazoline product. This can occur via dehydrogenation or with the aid of an oxidant.

This cascade approach is efficient as it bypasses the need to isolate the often-sensitive aldehyde intermediate. The choice of catalyst and coupling partner dictates the specific reaction conditions and the substitution pattern of the final product.

Caption: General mechanism for quinazoline synthesis from (2-aminoaryl)methanols.

Synthetic Protocols and Methodologies

The bromine substituent on this compound is generally well-tolerated under various reaction conditions, making protocols developed for the parent (2-aminophenyl)methanol directly applicable.

Protocol 1: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) with Amides

This protocol leverages an earth-abundant and cost-effective manganese catalyst to achieve a highly atom-economical synthesis. The reaction couples the in situ generated aldehyde with a primary amide, releasing only water and hydrogen gas as byproducts.[1][2]

Materials:

-

This compound

-

Substituted primary amide (e.g., Benzamide)

-

Mn(CO)₅Br or other Mn(I) salt

-

NNN-tridentate ligand (e.g., as described by Balaraman et al.)[1]

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous toluene

Detailed Procedure:

-

To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the Mn(I) salt (e.g., Mn(CO)₅Br, 5 mol%), the NNN-tridentate ligand (6 mol%), and potassium tert-butoxide (20 mol%).

-

Add this compound (1.0 mmol, 1.0 equiv.) and the primary amide (1.2 mmol, 1.2 equiv.).

-

Add anhydrous toluene (3.0 mL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

-

Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Wash the Celite pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-substituted 8-bromoquinazoline.

Causality and Insights:

-

Catalyst System: The Mn(I) catalyst, in cooperation with the ligand, facilitates the acceptorless dehydrogenation of the alcohol to the aldehyde.[2]

-

Base: Potassium tert-butoxide acts as a co-catalyst, assisting in the deprotonation steps required for catalyst activation and turnover.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the catalyst and potential side reactions.

Protocol 2: Iodine-Catalyzed Aerobic Oxidative Annulation with Benzylamines

This method offers a transition-metal-free alternative, utilizing molecular iodine as a catalyst and atmospheric oxygen as the terminal oxidant. This approach is environmentally benign and operationally simple.[3][4]

Materials:

-

This compound

-

Substituted benzylamine

-

Molecular Iodine (I₂)

-

Optional: High-boiling solvent like Toluene or solvent-free conditions

Detailed Procedure:

-

In a round-bottom flask equipped with a reflux condenser open to the air, combine this compound (1.0 mmol, 1.0 equiv.), the desired benzylamine (1.1 mmol, 1.1 equiv.), and molecular iodine (10 mol%).

-

For a solvent-free reaction, heat the mixture directly in a preheated oil bath at 130 °C. Alternatively, add toluene (2 mL) as a solvent.

-

Stir the reaction vigorously for 12-15 hours. The reaction mixture will typically turn dark brown.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate (25 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to quench the excess iodine.

-

Wash with brine (15 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target quinazoline.

Causality and Insights:

-

Iodine Catalyst: Iodine facilitates the oxidation steps. It is believed to react with the starting materials to form intermediates that are more susceptible to oxidation.[4]

-

Oxygen as Oxidant: Atmospheric oxygen serves as the terminal oxidant, regenerating the active iodine catalyst from HI formed during the reaction, making the process catalytic.[3]

-

Solvent-Free: Running the reaction neat (solvent-free) often improves reaction rates and aligns with green chemistry principles by reducing solvent waste.

Protocol 3: Copper-Catalyzed Cascade Reaction with Aldehydes

This protocol demonstrates a three-component reaction where the quinazoline is constructed from this compound, an aldehyde, and an ammonia source, often in a one-pot fashion. Copper catalysts are effective for the oxidative coupling steps.[5]

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde

-

Copper(I) chloride (CuCl)

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Acetonitrile (MeCN)

-

Oxygen (O₂) balloon

Detailed Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the aldehyde (1.2 mmol, 1.2 equiv.), CuCl (10 mol%), Ce(NO₃)₃·6H₂O (10 mol%), and NH₄Cl (2.0 mmol, 2.0 equiv.).

-

Add acetonitrile (5 mL) as the solvent.

-

Purge the flask with oxygen and then fit it with an oxygen-filled balloon.

-

Place the flask in a preheated oil bath at 80 °C.

-

Stir the reaction for 24 hours, monitoring by TLC.

-

Once the reaction is complete, cool to room temperature and quench with aqueous ammonia (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue via silica gel column chromatography to obtain the 2-substituted 8-bromoquinazoline.

Causality and Insights:

-

Copper Catalyst: Copper is known to catalyze aerobic oxidation of alcohols and amines, facilitating both the initial oxidation of the benzyl alcohol and the final aromatization step.[1][5]

-

Co-oxidant/Additive: Cerium nitrate can act as a co-catalyst to facilitate the redox cycles of the copper catalyst.

-

Ammonia Source: Ammonium chloride serves as the source for the N1 nitrogen atom of the quinazoline ring in this specific variation of the reaction with aldehydes.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of quinazolines using the protocols described above.

Caption: A standard workflow for quinazoline synthesis, from setup to characterization.

Summary of Synthetic Methods

The table below provides a comparative summary of the presented protocols for synthesizing 8-bromoquinazolines.

| Protocol | Catalyst System | Coupling Partner | Typical Conditions | Yield Range | Key Advantages |